![molecular formula C7H13Cl2N3 B1488449 (5,6-Dimethylpyridazin-4-yl)methanamine dihydrochloride CAS No. 1803604-87-6](/img/structure/B1488449.png)
(5,6-Dimethylpyridazin-4-yl)methanamine dihydrochloride
Overview
Description
(5,6-Dimethylpyridazin-4-yl)methanamine dihydrochloride, also known as DMMA, is a chemical compound that belongs to the pyridazine family. It has a molecular formula of C7H13Cl2N3 and a molecular weight of 210.1 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C7H13Cl2N3 . The compound contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with two methyl groups and a methanamine group.Mechanism of Action
The mechanism of action of (5,6-Dimethylpyridazin-4-yl)methanamine dihydrochloride is not fully understood. However, it has been suggested that it may exert its therapeutic effects through the modulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, it has been shown to improve cognitive function and motor coordination.
Advantages and Limitations for Lab Experiments
One advantage of (5,6-Dimethylpyridazin-4-yl)methanamine dihydrochloride is its potential therapeutic applications in various diseases. Additionally, it has been found to be relatively safe and well-tolerated in animal studies. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
Future research on (5,6-Dimethylpyridazin-4-yl)methanamine dihydrochloride should focus on elucidating its mechanism of action, as well as exploring its potential applications in various diseases. Additionally, further studies are needed to determine its safety and efficacy in humans. Finally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective therapeutic agents.
Scientific Research Applications
(5,6-Dimethylpyridazin-4-yl)methanamine dihydrochloride has been extensively studied for its potential use as a therapeutic agent for various diseases. It has been found to exhibit antitumor, anti-inflammatory, and neuroprotective properties. Additionally, it has been shown to have potential applications in the treatment of Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
(5,6-dimethylpyridazin-4-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-5-6(2)10-9-4-7(5)3-8;;/h4H,3,8H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSDRKJTZADEBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC=C1CN)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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